Voxtalisib - 934493-76-2

Voxtalisib

Catalog Number: EVT-287258
CAS Number: 934493-76-2
Molecular Formula: C13H14N6O
Molecular Weight: 270.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)-7-pyrido[2,3-d]pyrimidinone is a pyrazolopyridine.
Voxtalisib has been used in trials studying the treatment of Cancer, Melanoma, Lymphoma, Glioblastoma, and Breast Cancer, among others.
Voxtalisib is an orally bioavailable small molecule targeting the phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Voxtalisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cell populations. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion in response to nutrient and energy deprivation. Accordingly, this agent maybe more potent compared to an agent that inhibits either PI3K kinase or mTOR kinase alone.
Overview

Voxtalisib is a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin, designed to target the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. This compound has shown promise in treating various cancers, particularly acute myeloid leukemia and chronic myeloid leukemia. The development of Voxtalisib reflects a growing interest in targeted cancer therapies that minimize side effects while maximizing therapeutic efficacy.

Source and Classification

Voxtalisib is classified as a small molecule antineoplastic agent. It was developed as a pyridopyrimidinone derivative and is recognized for its selective inhibition of class I phosphoinositide 3-kinases and mammalian target of rapamycin. This compound falls under the category of dual inhibitors, which simultaneously target two distinct pathways involved in tumorigenesis, thus enhancing its therapeutic potential against resistant cancer types .

Synthesis Analysis

The synthesis of Voxtalisib involves several steps that optimize its inhibitory properties against the phosphoinositide 3-kinase/mammalian target of rapamycin pathway. Initial lead compounds were identified through high-throughput screening, leading to modifications that enhanced potency and selectivity. Notably, the incorporation of various substituents at specific positions on the molecular structure has been shown to significantly improve biochemical activity.

  1. Lead Compound Optimization: The initial lead compound was optimized to enhance selectivity for the phosphoinositide 3-kinase family.
  2. Structural Modifications: Modifications included altering the arylsulfonamide scaffold, which has been identified as a privileged structure in phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors .
Molecular Structure Analysis

Voxtalisib's molecular structure is characterized by its complex arrangement of heterocycles and functional groups that contribute to its inhibitory activity. The compound's structure can be described as follows:

  • Core Structure: The core consists of a pyridopyrimidinone framework, which is essential for binding to the active sites of the target kinases.
  • Functional Groups: Various substituents such as arylsulfonamides enhance solubility and binding affinity .

Data

  • Molecular Formula: C19H19F2N3O2S
  • Molecular Weight: Approximately 395.44 g/mol
  • Structural Representation: The specific arrangement includes nitrogen-containing rings that are pivotal for enzyme interaction.
Chemical Reactions Analysis

Voxtalisib undergoes specific chemical reactions that facilitate its interaction with target enzymes within the cellular environment:

  1. Enzyme Inhibition Reaction: Voxtalisib binds competitively to the ATP-binding site of phosphoinositide 3-kinase and mammalian target of rapamycin, effectively blocking their activation.
  2. Cellular Uptake Mechanism: The compound's lipophilicity allows it to penetrate cellular membranes efficiently, where it exerts its pharmacological effects .
Mechanism of Action

The mechanism of action for Voxtalisib involves several key processes:

  1. Inhibition of Phosphoinositide 3-Kinase: By inhibiting this kinase, Voxtalisib prevents the phosphorylation of downstream targets involved in cell survival and proliferation.
  2. Inhibition of Mammalian Target of Rapamycin: This inhibition leads to reduced protein synthesis and cell cycle progression, particularly arresting cells in the G1 phase by upregulating cell cycle inhibitors such as p27 and downregulating cyclin D1 .
  3. Reversal of Drug Resistance: Voxtalisib has demonstrated the ability to reverse multidrug resistance in certain leukemia cell lines by modulating expression levels of drug transporters such as MDR1 and MRP1 .
Physical and Chemical Properties Analysis

Voxtalisib exhibits several notable physical and chemical properties:

  • Solubility: While it has low water solubility, modifications have improved its oral bioavailability.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH levels or high temperatures.
  • Log P Value: Indicates moderate lipophilicity, which is beneficial for cellular uptake.

Relevant Data

  • Melting Point: Not extensively documented but expected to be within a range typical for similar compounds.
  • pH Stability Range: Generally stable between pH 5 to 7.
Applications

Voxtalisib has significant applications in cancer therapy:

  1. Antileukemic Activity: It has shown potent anti-proliferative effects against acute myeloid leukemia cell lines (HL60) and chronic myeloid leukemia cell lines (K562), demonstrating efficacy even in multidrug-resistant variants .
  2. Research Tool: As a dual inhibitor, Voxtalisib serves as an important tool for studying the role of phosphoinositide 3-kinase/mammalian target of rapamycin signaling in cancer biology.
  3. Potential Combination Therapy: Research indicates that combining Voxtalisib with other chemotherapeutic agents may enhance treatment outcomes by overcoming resistance mechanisms .
Molecular Pharmacology of Dual PI3K/mTOR Inhibition

Target Inhibition Kinetics Across Class I PI3K Isoforms

Voxtalisib (SAR245409, XL765) is an ATP-competitive, reversible inhibitor targeting all class I phosphoinositide 3-kinase (PI3K) isoforms (α, β, γ, δ) and mechanistic target of rapamycin (mTOR) complexes 1/2. Its broad-spectrum activity stems from balanced inhibition kinetics across isoforms, with biochemical assays revealing low-nanomolar half-maximal inhibitory concentrations (IC~50~) for each target [1] [6].

Table 1: Voxtalisib Inhibition Kinetics Against Class I PI3K Isoforms and mTOR

TargetIC~50~ (nM)Biological RoleSignificance in Inhibition
PI3Kα0.4Cell growth, metabolismOverexpressed in solid tumors
PI3Kβ0.6Platelet function, adhesionCompensatory signaling node
PI3Kδ2Immune cell functionHematological malignancy driver
PI3Kγ5Inflammatory signalingTumor microenvironment modulation
mTORC1/212Protein synthesis, survivalPrevents feedback reactivation

Kinetic studies demonstrate Voxtalisib’s equipotent suppression of PI3Kα and PI3Kβ (IC~50~ = 0.4–0.6 nM), which is critical for overcoming compensatory signaling in tumors with PTEN loss or PIK3CB amplification [1] [3]. The compound’s activity against PI3Kδ (IC~50~ = 2 nM) and PI3Kγ (IC~50~ = 5 nM) further broadens its applicability to hematological malignancies, though solid tumors benefit more from its α/β/mTOR blockade [3] [6]. Notably, Voxtalisib’s mTOR inhibition (IC~50~ = 12 nM) concurrently targets both mTORC1 (regulating S6K/4EBP1 phosphorylation) and mTORC2 (phosphorylating AKT at Ser473), mitigating resistance mechanisms observed with mTORC1-selective agents [1] [4].

Structural Determinants of mTORC1/mTORC2 Cross-Inhibition

Voxtalisib achieves dual mTORC1/mTORC2 inhibition through specific interactions with the ATP-binding cleft of mTOR’s kinase domain. Its pyridinylquinoline core occupies the adenine pocket, while the morpholino group forms hydrogen bonds with Val2240 in the hinge region [5] [9]. This binding mode is distinct from rapalogs (e.g., everolimus), which allosterically inhibit mTORC1 via FKBP12 but lack activity against mTORC2.

Table 2: Key Structural Motifs in Voxtalisib Enabling Dual mTOR Inhibition

Structural ElementTarget InteractionFunctional Consequence
Pyridinylquinoline coreHydrophobic pocket in mTOR kinase domainHigh-affinity ATP competition
Morpholino groupH-bond with Val2240 (hinge region)Stabilizes kinase-inactive conformation
Difluorophenyl moietyVan der Waals contacts with Ile2163Blocks catalytic activity of both mTOR complexes
Solubilizing side chainPeripheral solvent exposureMaintains bioavailability without impeding target engagement

Molecular dynamics simulations reveal that Voxtalisib’s difluorophenyl moiety induces conformational changes in the mTOR activation loop, disrupting substrate phosphorylation in both complexes [5] [9]. This explains its superior suppression of 4E-BP1 phosphorylation (downstream of mTORC1) and AKT Ser473 phosphorylation (downstream of mTORC2) compared to single-node inhibitors [4] [9]. The compound’s ability to occupy the “selectivity pocket” near the ATP-binding site further differentiates it from pan-PI3K inhibitors lacking mTOR activity [5].

ATP-Competitive vs. Allosteric Binding Mechanisms

As an ATP-competitive inhibitor, Voxtalisib directly competes with ATP for binding to the catalytic sites of PI3K and mTOR, exhibiting rapid association kinetics and reversible target engagement. This contrasts with allosteric inhibitors like NVP-BEZ235, which induces conformational changes distal to the ATP pocket [5] [6]. Biochemical analyses show Voxtalisib’s inhibition is:

  • Concentration-dependent: Full inhibition requires sustained exposure at IC~90~ concentrations
  • Reversible: Target activity resumes upon drug washout
  • Non-covalent: No irreversible modification of catalytic residues [6] [9]

ATP-competitive binding confers kinetic advantages over allosteric inhibitors:

  • Broader target coverage: Simultaneously engages PI3K and mTOR catalytic sites without steric clashes
  • Reduced feedback escape: Prevents rebound AKT activation seen with mTORC1-selective allosteric inhibitors
  • Adaptability to mutations: Maintains efficacy against kinase domain mutations that impair allosteric site access [4] [6]

However, this mechanism demands precise pharmacokinetics to maintain therapeutic intracellular concentrations. Voxtalisib’s residence time on PI3Kα is ~120 minutes, exceeding that of earlier compounds like PI-103 (<30 min), contributing to prolonged pathway suppression between doses [1] [7].

Table 3: Pharmacologic Comparison of Dual PI3K/mTOR Inhibitor Mechanisms

ParameterATP-Competitive (Voxtalisib)Allosteric (NVP-BEZ235)
Binding SiteCatalytic ATP pocketAdjacent to ATP pocket
Target ConformationStabilizes inactive stateInduces distorted conformation
Kinetic SelectivityBalanced across isoformsBias toward PI3Kα/mTOR
Residence Time~120 min (PI3Kα)>240 min (PI3Kα)
Feedback Reactivation RiskLow (blocks mTORC2)Moderate (mTORC2 escape)

Properties

CAS Number

934493-76-2

Product Name

Voxtalisib

IUPAC Name

2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

InChI

InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17)

InChI Key

RGHYDLZMTYDBDT-UHFFFAOYSA-N

SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N

Solubility

Soluble in DMSO.

Synonyms

XL765; XL 765; XL-765; SAR245409; SAR245409; SAR 245409; Voxtalisib.

Canonical SMILES

CCN1C2=NC(=NC(=C2C=C(C1=O)C3=CC=NN3)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.